molecular formula C18H17BrN2O B8455928 4-(2-Bromoethoxy)-1-methyl-3,5-diphenylpyrazole CAS No. 60627-62-5

4-(2-Bromoethoxy)-1-methyl-3,5-diphenylpyrazole

Cat. No. B8455928
Key on ui cas rn: 60627-62-5
M. Wt: 357.2 g/mol
InChI Key: MLDXTFUNOFVJRF-UHFFFAOYSA-N
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Patent
US04041046

Procedure details

A mixture of 4-(2-bromoethoxy)-1-methyl-3,5-diphenylpyrazole (3.57 g, 0.01 mole), potassium iodide (16.6 g, 0.1 mole) and acetone (50 ml) is stirred and refluxed for 24 hours.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][O:4][C:5]1[C:6]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:7][N:8]([CH3:16])[C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[I-:23].[K+]>CC(C)=O>[I:23][CH2:2][CH2:3][O:4][C:5]1[C:6]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:7][N:8]([CH3:16])[C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.57 g
Type
reactant
Smiles
BrCCOC=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1
Name
Quantity
16.6 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
Smiles
ICCOC=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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